3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S2/c1-32-16-7-4-14(5-8-16)18-13-17(15-6-9-19(33-2)20(12-15)34-3)21-22(27)23(36-25(21)29-18)24(31)30-26-28-10-11-35-26/h4-13H,27H2,1-3H3,(H,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXQJFPZCBLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=NC=CS5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, dimethoxyphenyl, methoxyphenyl, and thiazolyl groups. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and microwave-assisted synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance and durability.
Mechanism of Action
The mechanism of action of 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. By binding to these targets, the compound can modulate various biological pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
- 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-2-carboxamide
- 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)benzothiophene-2-carboxamide
Uniqueness
The uniqueness of 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide lies in its thieno[2,3-b]pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency, making it a valuable candidate for further research and development.
Biological Activity
The compound 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer and anti-inflammatory effects, supported by diverse studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 479.59 g/mol. The structure includes several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H25N3O2S |
| Molar Mass | 479.59 g/mol |
| CAS Number | 332018-44-7 |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following findings summarize its efficacy:
-
Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:
- A549: IC50 = 14.31 µM
- MCF-7: IC50 = 8.55 µM
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of the SHP1 signaling pathway, leading to the inhibition of STAT3 activity, which is crucial for tumor growth and survival .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound also demonstrated anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : It was shown to reduce the expression levels of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells, indicating its potential in managing inflammatory conditions .
- Cellular Assays : Western blotting and RT-PCR analyses confirmed that treatment with the compound led to a significant downregulation of pro-inflammatory cytokines.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Lung Cancer Cells : A study conducted by Li et al. evaluated the cytotoxicity of the compound on A549 cells. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations .
- Inflammation Model : In an experimental model using LPS-stimulated RAW264.7 cells, treatment with this compound resulted in a marked decrease in TNF-alpha production, supporting its role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing thieno[2,3-b]pyridine derivatives like this compound?
- Methodology : Use tandem reactions (Knoevenagel-Michael-intramolecular cyclization) to build the thieno[2,3-b]pyridine core. Introduce substituents via regioselective alkylation or arylation at the S-atom or amino group. For example, coupling 3-aminothiophene precursors with dimethoxy- and methoxyphenyl groups under Pd-catalyzed conditions can achieve the desired substitution pattern .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate stability, as over-alkylation may lead to byproducts.
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Assign aromatic protons using - and -NMR with DEPT-135 to resolve overlapping signals from dimethoxy and methoxyphenyl groups.
- XRD : Perform single-crystal X-ray diffraction to confirm the thieno[2,3-b]pyridine core and substituent orientations. Crystallize the compound in DMSO/EtOH mixtures to enhance lattice stability .
- Data Interpretation : Compare experimental XRD bond angles/torsion angles with DFT-optimized models to validate stereoelectronic effects.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen against kinase or protease targets (e.g., EGFR, CDK2) using fluorescence polarization or FRET-based assays. Include positive controls (e.g., staurosporine) and assess IC values at 1–100 µM concentrations. Use HEK293 or HeLa cell lines for cytotoxicity profiling .
- Experimental Design : Pre-treat cells with 0.1% DMSO (vehicle control) and normalize activity to baseline apoptosis rates.
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the thiazole-2-yl group be addressed?
- Methodology : Employ protecting-group strategies (e.g., Boc for the amino group) to direct functionalization at the thiazole N-position. Use Pd-mediated C–H activation with directing groups (e.g., pyridine) to achieve selective cross-coupling .
- Troubleshooting : If competing substitution occurs, screen solvents (DMF vs. THF) and ligands (XPhos vs. SPhos) to modulate steric/electronic effects.
Q. How to resolve contradictions between computational binding predictions and experimental IC values?
- Methodology :
- Docking Studies : Use AutoDock Vina with flexible residue sampling to account for protein conformational changes.
- MD Simulations : Run 100-ns simulations to assess ligand-induced stabilization of the target (e.g., kinase ATP-binding pocket).
- Experimental Validation : Perform SPR or ITC to measure binding kinetics (K, k/k) and correlate with in silico data .
- Case Study : If simulations predict strong binding but IC is weak, check for off-target effects using proteome-wide profiling.
Q. What strategies improve metabolic stability of the methoxyphenyl groups in vivo?
- Methodology :
- Isotope Labeling : Synthesize -methoxy analogs to track demethylation via LC-MS metabolomics.
- Structural Optimization : Replace methoxy groups with CF or cyclopropoxy moieties to block CYP450-mediated oxidation .
- Validation : Compare plasma half-life (t) in rodent models before/after modifications.
Q. How to design structure-activity relationship (SAR) studies for thieno[2,3-b]pyridine derivatives?
- Methodology :
- Core Modifications : Synthesize analogs with pyrimidine or pyridine cores instead of thieno[2,3-b]pyridine.
- Substituent Variation : Systematically replace dimethoxy/methoxyphenyl groups with halogenated or heteroaromatic rings.
- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity .
Methodological Notes
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce reaction times from hours to minutes .
- Crystallization : For XRD-quality crystals, use slow evaporation with mixed solvents (e.g., CHCN/CHCl) and seed crystals from analogous structures .
- Data Reproducibility : Archive raw NMR/XRD files in community databases (e.g., Cambridge Structural Database) with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
